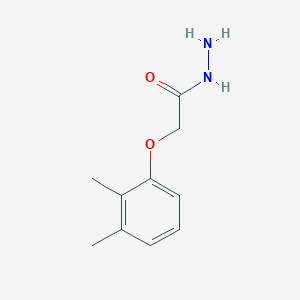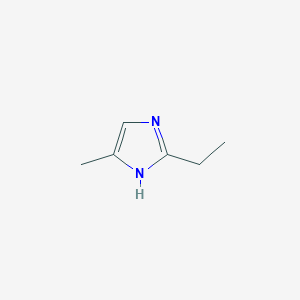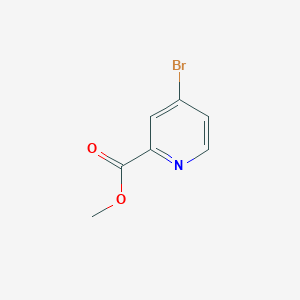
2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane
概要
説明
2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. These compounds are characterized by a dioxolane ring, which is a five-membered ring containing two oxygen atoms. The presence of a chloropropyl group and a fluorophenyl group makes this compound of interest in various chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane typically involves the reaction of 4-fluorobenzaldehyde with 3-chloropropanol in the presence of an acid catalyst to form the intermediate hemiacetal. This intermediate then undergoes cyclization to form the dioxolane ring. The reaction conditions often include:
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvents: Common solvents include dichloromethane or toluene.
Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity would be essential.
化学反応の分析
Types of Reactions
2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can form amine derivatives, while oxidation can lead to the formation of carboxylic acids or ketones.
科学的研究の応用
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways and interactions.
Medicine: Possible applications in drug development and pharmaceutical research.
Industry: Use as a precursor in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in biological pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
類似化合物との比較
Similar Compounds
2-(3-Chloropropyl)-1,3-dioxolane: Lacks the fluorophenyl group.
2-(4-Fluorophenyl)-1,3-dioxolane: Lacks the chloropropyl group.
2-(3-Chloropropyl)-2-phenyl-1,3-dioxolane: Similar structure but without the fluorine atom.
Uniqueness
The presence of both the chloropropyl and fluorophenyl groups in 2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane makes it unique compared to other dioxolanes. These functional groups can impart specific chemical reactivity and biological activity, making the compound valuable for targeted applications.
特性
IUPAC Name |
4-(3-chloropropyl)-4-(4-fluorophenyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFO2/c13-7-1-6-12(8-15-9-16-12)10-2-4-11(14)5-3-10/h2-5H,1,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKTWTJPGLFCQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCO1)(CCCCl)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10954702 | |
| Record name | 4-(3-Chloropropyl)-4-(4-fluorophenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10954702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3308-94-9 | |
| Record name | 2-(3-Chloropropyl)-2-(p-fluorophenyl)-1,3-dioxolane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003308949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(3-Chloropropyl)-4-(4-fluorophenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10954702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane used as a starting material in this study?
A1: The structure of this compound is carefully chosen to facilitate the synthesis of the target compounds 5a and 5b. The presence of the chlorine atom in the structure allows for further chemical modification. This is crucial for introducing the 3-(2-methylimidazol-1-yl)propyl side chain, which is believed to influence the interaction with muscarinic receptors.
Q2: How does the use of this compound contribute to understanding the Structure-Activity Relationship (SAR)?
A2: By utilizing this compound as a precursor, researchers could systematically synthesize compounds 5a and 5b and compare their binding affinities to different muscarinic receptor subtypes []. This comparison allowed them to study the effect of replacing a carbon atom with a silicon atom (C/Si bioisosterism) on the compound's activity. The study found that while this substitution significantly impacted the affinity profile for the non-fluorinated analogs (4a vs. 4b), the impact was minimal for the fluorinated compounds (5a vs. 5b) []. This finding highlights the complex interplay between structural modifications and receptor interactions, providing valuable insights for developing more selective muscarinic antagonists.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate](/img/structure/B144559.png)

